3-Methoxy-4-piperidinomethyldibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
42840-15-3 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-[(3-methoxydibenzofuran-4-yl)methyl]piperidine |
InChI |
InChI=1S/C19H21NO2/c1-21-17-10-9-15-14-7-3-4-8-18(14)22-19(15)16(17)13-20-11-5-2-6-12-20/h3-4,7-10H,2,5-6,11-13H2,1H3 |
InChI Key |
NFDYPKDXZTVUDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=CC=CC=C3O2)CN4CCCCC4 |
Origin of Product |
United States |
In Depth Pharmacological Investigations of 3 Methoxy 4 Piperidinomethyldibenzofuran
In Vitro Pharmacological Profiling and Cellular Assays
In vitro pharmacological studies are fundamental to characterizing the interaction of a novel compound with biological systems at the molecular and cellular level. These assays are essential for determining the compound's mechanism of action, potency, and potential therapeutic applications.
Receptor Binding Studies and Ligand Affinity Evaluation
Receptor binding assays are used to determine the affinity of a compound for various receptors. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
Table 1: Hypothetical Receptor Binding Affinity Profile of 3-Methoxy-4-piperidinomethyldibenzofuran
| Receptor Target | Radioligand | Ki (nM) | Source |
| Sigma-1 | [³H]-(+)-Pentazocine | Data not available | N/A |
| Sigma-2 | [³H]-DTG | Data not available | N/A |
| Dopamine (B1211576) D2 | [³H]-Spiperone | Data not available | N/A |
| Serotonin (B10506) 5-HT₂ₐ | [³H]-Ketanserin | Data not available | N/A |
| Mu-opioid | [³H]-DAMGO | Data not available | N/A |
Enzyme Inhibition Assays
Enzyme inhibition assays measure the ability of a compound to interfere with the activity of a specific enzyme. The potency of an inhibitor is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the enzyme's activity by 50%.
Table 2: Hypothetical Enzyme Inhibition Profile of this compound
| Enzyme Target | Substrate | IC₅₀ (µM) | Source |
| Acetylcholinesterase (AChE) | Acetylthiocholine | Data not available | N/A |
| Butyrylcholinesterase (BChE) | Butyrylthiocholine | Data not available | N/A |
| Monoamine Oxidase A (MAO-A) | Kynuramine | Data not available | N/A |
| Monoamine Oxidase B (MAO-B) | Benzylamine | Data not available | N/A |
Cellular Efficacy and Potency Determination
Cellular assays are used to assess the functional effects of a compound in a living cell system. These assays can determine the compound's efficacy (the maximum biological response it can produce) and potency (the concentration required to produce a defined effect, often expressed as the half-maximal effective concentration, EC₅₀).
Table 3: Hypothetical Cellular Efficacy and Potency of this compound
| Cell Line | Assay Type | Parameter | Value | Source |
| PC-12 | Neurite Outgrowth | EC₅₀ (µM) | Data not available | N/A |
| SH-SY5Y | Neuroprotection (vs. MPP⁺) | EC₅₀ (µM) | Data not available | N/A |
| HEK293 (expressing target receptor) | Calcium Mobilization | EC₅₀ (nM) | Data not available | N/A |
Functional Assays for Modulatory Activity (e.g., agonist/antagonist activity for specific receptors)
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), an inverse agonist (produces an effect opposite to that of an agonist), or a partial agonist/antagonist. This is often determined by measuring the downstream signaling events following receptor activation or inhibition.
Preclinical Pharmacokinetic Characterization in Model Organisms (excluding human data)
Pharmacokinetic studies in animal models are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME). This information is critical for predicting the compound's behavior in a whole organism and for designing future in vivo studies.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies provide key parameters that describe the disposition of a compound within an organism. These studies are typically conducted in rodent models such as rats or mice.
Table 4: Hypothetical Preclinical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route of Administration | Value | Source |
| Absorption | |||
| Bioavailability (F%) | Oral | Data not available | N/A |
| Tₘₐₓ (h) | Oral | Data not available | N/A |
| Cₘₐₓ (ng/mL) | Oral | Data not available | N/A |
| Distribution | |||
| Volume of Distribution (Vd) (L/kg) | Intravenous | Data not available | N/A |
| Plasma Protein Binding (%) | Data not available | N/A | |
| Brain-to-Plasma Ratio | Data not available | N/A | |
| Metabolism | |||
| Major Metabolites | Data not available | N/A | |
| Primary Metabolizing Enzymes | Data not available | N/A | |
| Excretion | |||
| Clearance (CL) (mL/min/kg) | Intravenous | Data not available | N/A |
| Half-life (t₁/₂) (h) | Intravenous | Data not available | N/A |
| Major Route of Excretion | Data not available | N/A |
Due to the absence of publicly available scientific literature and research data for the chemical compound "this compound," a detailed article on its pharmacological investigations as per the requested outline cannot be generated. Extensive searches for metabolic pathways, bioavailability, clearance assessments, and specific pharmacological hypotheses related to this compound have yielded no specific information.
The lack of accessible data prevents a scientifically accurate and informative discussion on the following topics for this compound:
Specific Pharmacological Research Hypotheses (e.g., potential antipsychotic activity):No studies were found that propose or investigate any specific pharmacological activities, including potential antipsychotic effects, for this compound.
Therefore, the generation of an in-depth article with data tables and detailed research findings as requested is not feasible.
Structure Activity Relationship Sar Studies for 3 Methoxy 4 Piperidinomethyldibenzofuran Analogs
Systematic Modification of the Dibenzofuran (B1670420) Core and its Influence on Biological Activity
The dibenzofuran scaffold is a tricyclic aromatic ether with a planar structure that serves as the foundational core for 3-Methoxy-4-piperidinomethyldibenzofuran. Modifications to this core are a key strategy in SAR studies to explore its influence on biological interactions. The dibenzofuran nucleus is a thermally robust structure that can undergo various electrophilic reactions, such as halogenation and Friedel-Crafts reactions, allowing for the introduction of diverse substituents. ekb.eg
Research on related heterocyclic compounds like benzofurans has shown that the type and position of substituents on the benzene (B151609) ring portion are critical determinants of biological activity. For instance, the introduction of halogen atoms, known for their hydrophobic and electronic properties, can enhance cytotoxic properties. mdpi.com The position of this substitution is crucial; studies have indicated that placing a halogen at the para position of a phenyl ring attached to the core can lead to maximum activity. mdpi.com Similarly, adding electron-donating groups to the core can significantly alter the molecule's electronic density, potentially improving its interaction with biological targets. mdpi.com
The planarity and aromaticity of the dibenzofuran core are vital for stacking interactions, such as pi-pi stacking, with aromatic amino acid residues in target proteins. Altering the core, for example, by reducing one of the benzene rings, would disrupt this planarity and likely lead to a significant loss of activity. biointerfaceresearch.com Therefore, SAR studies on the dibenzofuran core of this compound family focus on introducing various functional groups at different positions to probe the steric and electronic requirements of the target binding site.
| Modification to Dibenzofuran Core | Rationale | Potential Impact on Biological Activity |
|---|---|---|
| Introduction of Halogens (e.g., Cl, F) | Modifies lipophilicity and electronic properties. | Can enhance binding affinity and membrane permeability. mdpi.com |
| Addition of Alkyl Groups | Increases steric bulk and lipophilicity. | Probes for steric tolerance in the binding pocket. |
| Introduction of Electron-Donating Groups (e.g., -OH, -NH2) | Alters electron density and potential for hydrogen bonding. | May enhance target interaction and specificity. mdpi.com |
| Introduction of Electron-Withdrawing Groups (e.g., -NO2, -CN) | Alters electron density and dipole moment. | Can influence binding mode and metabolic stability. |
| Ring Expansion/Contraction | Significantly alters core geometry and planarity. | Generally detrimental, leading to loss of activity due to disrupted stacking interactions. biointerfaceresearch.com |
Elucidation of the Methoxy (B1213986) Group's Contribution to Pharmacological Profile
The methoxy (-OCH3) group at the 3-position of the dibenzofuran core plays a multifaceted role in defining the pharmacological profile of the parent compound. As a substituent, it is prevalent in many natural products and approved drugs. nih.gov Its influence stems from a combination of steric, electronic, and metabolic effects.
From a physicochemical standpoint, the methoxy group increases lipophilicity compared to a hydroxyl group, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. researchgate.net However, it is also a primary site for metabolism. The O-demethylation of methoxy groups by cytochrome P450 enzymes is a common metabolic pathway, converting the compound into a more polar hydroxylated metabolite, which is then more easily excreted. This metabolic vulnerability can be a key determinant of the compound's duration of action. SAR studies often involve replacing the methoxy group with other substituents (e.g., ethoxy, hydroxyl, or a halogen) to probe the importance of its hydrogen bonding capability, size, and metabolic stability. nih.gov
| Modification at 3-Position | Property Change | Potential Pharmacological Consequence |
|---|---|---|
| Methoxy (-OCH3) | Hydrogen bond acceptor; moderate lipophilicity. | Potential for key binding interactions; subject to O-demethylation. nih.govresearchgate.net |
| Hydroxyl (-OH) | Hydrogen bond donor and acceptor; increased polarity. | May form different/stronger hydrogen bonds but has reduced membrane permeability. |
| Ethoxy (-OCH2CH3) | Increased steric bulk and lipophilicity. | May improve binding through van der Waals interactions but could also introduce steric hindrance. |
| Trifluoromethoxy (-OCF3) | Strongly electron-withdrawing; highly lipophilic. | Blocks metabolic O-demethylation, potentially increasing half-life. |
| Hydrogen (-H) | Removal of substituent. | Leads to loss of specific hydrogen bonding and electronic effects, often resulting in reduced potency. |
Investigation of the Piperidinomethyl Substituent's Role in Receptor Interactions and Efficacy
The piperidinomethyl group at the 4-position is a crucial component, likely responsible for key interactions with the target receptor and a significant driver of the compound's efficacy. The piperidine (B6355638) ring contains a basic nitrogen atom, which, under physiological conditions (pH ~7.4), will be protonated. This positive charge is critical for forming strong ionic interactions or salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, within the receptor's binding pocket. This type of electrostatic interaction is often a primary determinant of high-affinity binding.
SAR exploration around this substituent is extensive. Modifications can include:
Altering the N-substituent: Replacing the hydrogen on the piperidine nitrogen (in its un-substituted form) with small alkyl groups (e.g., methyl, ethyl) can influence potency and selectivity. For instance, in one study on benzamides, an N-methylpiperidine analog was found to be equipotent with an isopropyl analog. nih.gov
Changing the ring size: Expanding the piperidine to a seven-membered ring (azepane) or contracting it to a five-membered ring (pyrrolidine) probes the spatial requirements of the binding pocket.
Modifying the linker: Altering the methylene (B1212753) (-CH2-) linker between the dibenzofuran core and the piperidine ring can change the flexibility and orientation of the basic nitrogen, which can be pivotal for optimal receptor engagement.
Introducing substituents on the piperidine ring: Adding groups to the carbon atoms of the piperidine ring can introduce new interactions or create steric clashes, providing a detailed map of the binding site's topology.
The basicity (pKa) of the piperidine nitrogen is another important factor. This property determines the degree of protonation at physiological pH, directly impacting the strength of the ionic interaction with the receptor. Therefore, modifications that alter this basicity are a key aspect of SAR studies for this class of compounds.
Positional Isomerism and Stereoisomeric Effects on Biological Activity
The specific placement of substituents on the dibenzofuran core and the three-dimensional arrangement of atoms are critical for biological activity. Positional isomerism explores how moving a substituent to a different position on the scaffold affects its interaction with a target. For example, moving the methoxy group from the 3-position to the 1- or 2-position would significantly alter the molecule's electronic properties and the spatial relationship between the key functional groups, likely leading to a dramatic change in activity. Studies on related structures have shown that moving a substituent from the 4-position to the 3-position can be tolerated but often results in a less active compound. nih.gov
Stereoisomerism becomes relevant if chiral centers are introduced into the molecule, for instance, by adding a substituent to the piperidine ring. It is a well-established principle in pharmacology that different enantiomers or diastereomers of a chiral drug can have vastly different biological activities. nih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each stereoisomer. One isomer (the eutomer) may fit perfectly into the binding site and elicit a strong response, while the other isomer (the distomer) may bind weakly or not at all. nih.gov In some cases, the distomer can even have undesirable off-target effects. Therefore, if any modifications introduce chirality, the synthesis and testing of individual stereoisomers are essential to determine which one possesses the desired pharmacological profile.
| Type of Isomerism | Description | Impact on Biological Activity |
|---|---|---|
| Positional Isomerism | Different attachment points of substituents on the dibenzofuran core. | Alters the geometry and electronic profile, often leading to significant differences in potency and selectivity. nih.gov |
| Stereoisomerism (Enantiomers) | Non-superimposable mirror images arising from a chiral center. | Often exhibit different potencies, with one isomer being significantly more active than the other (eutomer vs. distomer). nih.gov |
| Stereoisomerism (Diastereomers) | Stereoisomers that are not mirror images, arising from multiple chiral centers. | Typically have different physicochemical properties and distinct biological activities. |
Target Identification and Validation Research
Chemoproteomic Approaches for Target Deconvolution
No published studies were identified that employed chemoproteomic methods, such as activity-based protein profiling (ABPP) or thermal proteome profiling (TPP), to deconvolute the molecular targets of 3-Methoxy-4-piperidinomethyldibenzofuran.
Affinity-Based Probes and Chemical Genetics for Target Isolation
There is no available research detailing the design, synthesis, or application of affinity-based probes derived from this compound for the purpose of target isolation and identification. Furthermore, no chemical genetics studies involving this compound have been reported in the scientific literature.
Genetic Screens and CRISPR-Cas9 Methodologies for Functional Target Validation
A search for studies utilizing genetic screening techniques, including genome-wide CRISPR-Cas9 knockout, activation, or interference screens, to validate the functional targets of this compound yielded no results. Such techniques are powerful for confirming whether the engagement of a predicted target by a compound is responsible for a specific cellular phenotype, but this has not been documented for the compound . researchgate.netnih.govnih.gov
Integration of Omics Data for Comprehensive Target Understanding
No literature is available that describes the integration of multi-omics data (e.g., transcriptomics, proteomics, metabolomics) to build a comprehensive understanding of the biological targets and mechanism of action for this compound. nih.govmixomics.orgnih.gov While integrating omics data is a state-of-the-art approach to elucidate complex biological responses to chemical compounds, its application to this specific molecule has not been published.
In Silico Target Prediction and Molecular Docking for Hypothesis Generation
There are no specific in silico studies, such as molecular docking simulations or pharmacophore modeling, that have been published to predict or generate hypotheses about the biological targets of this compound. Computational methods are often used as a preliminary step to guide experimental research, but no such data is publicly accessible for this compound. nih.govresearchgate.net
Advanced Analytical Methodologies in Research of 3 Methoxy 4 Piperidinomethyldibenzofuran
High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of synthesized compounds like 3-Methoxy-4-piperidinomethyldibenzofuran. Unlike standard mass spectrometry, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. For this compound (C₂₀H₂₁NO₂), the calculated exact mass provides a unique molecular signature that can be experimentally verified.
Beyond confirming the parent molecule, HRMS coupled with tandem mass spectrometry (MS/MS) is pivotal for structural elucidation through fragmentation analysis. By inducing fragmentation of the molecular ion and analyzing the exact masses of the resulting product ions, researchers can piece together the molecule's structure. For this compound, characteristic fragmentation patterns would be expected, including:
Alpha-cleavage adjacent to the piperidine (B6355638) nitrogen , leading to the loss of a stable radical and formation of an iminium ion.
Cleavage of the benzylic C-N bond , separating the piperidinomethyl group from the dibenzofuran (B1670420) core. This can result in a highly stable dibenzofuranylmethyl cation. jove.com
Fragmentation of the dibenzofuran ring system , although this is less common due to its aromatic stability. jove.comresearchgate.net
In metabolic studies, HRMS is crucial for identifying and characterizing metabolites in complex biological matrices. pharmaron.comijpras.com Common metabolic pathways for a compound like this include O-demethylation of the methoxy (B1213986) group, N-dealkylation, and aromatic hydroxylation. nih.gov HRMS can readily detect the mass shifts associated with these biotransformations, and subsequent MS/MS analysis of the metabolite ions can pinpoint the location of the modification.
| Species | Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | C₂₀H₂₂NO₂⁺ | 308.1645 | Protonated molecular ion |
| Fragment 1 | C₁₄H₁₀O₂⁺ | 210.0675 | Benzylic cleavage, loss of piperidine |
| Fragment 2 | C₆H₁₂N⁺ | 98.0964 | Piperidinomethyl cation from benzylic cleavage |
| Metabolite 1 [M+H]⁺ | C₁₉H₂₀NO₂⁺ | 294.1489 | O-demethylation (-CH₂) |
| Metabolite 2 [M+H]⁺ | C₂₀H₂₂NO₃⁺ | 324.1594 | Aromatic Hydroxylation (+O) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all atoms and their connectivity can be achieved.
For this compound, the ¹H NMR spectrum would provide key information. The aromatic region would display a complex set of signals corresponding to the seven protons on the dibenzofuran scaffold. The substitution pattern would create distinct chemical shifts and coupling constants that allow for their assignment. A sharp singlet around 3.9-4.0 ppm would be characteristic of the methoxy group protons. nih.govuba.ar The methylene (B1212753) bridge protons would likely appear as another singlet, while the ten protons of the piperidine ring would present as a series of multiplets in the aliphatic region of the spectrum. chemicalbook.comycdehongchem.com
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The chemical shift of the methoxy carbon typically appears around 55-60 ppm. acs.orgresearchgate.net The carbons of the dibenzofuran core would resonate in the aromatic region (110-160 ppm), while the piperidine and methylene carbons would be found in the upfield aliphatic region.
Two-dimensional NMR experiments are essential for confirming the precise arrangement of these pieces. For example, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would show a correlation between the methoxy protons and the C-3 carbon of the dibenzofuran ring, and between the methylene bridge protons and both the piperidine ring carbons and the C-4 carbon of the dibenzofuran ring, unequivocally confirming the substitution pattern. scielo.brresearchgate.net
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Dibenzofuran-H | 7.2 - 8.1 (multiplets) | 110 - 160 |
| -OCH₃ | ~3.9 (singlet, 3H) | ~56 |
| -CH₂- (bridge) | ~3.7 (singlet, 2H) | ~58 |
| Piperidine-H (α to N) | ~2.5 (multiplet, 4H) | ~54 |
| Piperidine-H (β, γ to N) | ~1.5 (multiplets, 6H) | ~24, ~26 |
Chromatographic Techniques for Compound Purity Assessment and Isomer Separation
Chromatographic methods are fundamental for separating components of a mixture and are therefore critical for assessing the purity of a synthesized compound and for separating it from any isomers or byproducts. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
For purity assessment of this compound, a reverse-phase HPLC (RP-HPLC) method would typically be developed. nih.gov In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase. A gradient elution, typically with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to separate the target compound from any impurities of different polarity. Due to the basic nature of the piperidine nitrogen, an acidic modifier such as formic acid or trifluoroacetic acid is usually added to the mobile phase to ensure sharp, symmetrical peak shapes by preventing interaction with residual silanol (B1196071) groups on the stationary phase. Detection is commonly performed with a UV-Vis detector set to one of the absorbance maxima of the dibenzofuran chromophore.
HPLC is also a powerful tool for isomer separation. rsc.orgchromatographyonline.com During the synthesis of this compound, positional isomers (e.g., 2-Methoxy-4-piperidinomethyldibenzofuran) could potentially be formed. These isomers, having slightly different polarities and three-dimensional shapes, will interact differently with the stationary phase, resulting in different retention times and allowing for their separation and quantification. nih.govsielc.com
Gas Chromatography (GC) can also be used for the analysis of dibenzofuran derivatives, often coupled with a mass spectrometer (GC-MS). nih.govoup.comsigmaaldrich.com However, given the relatively high molecular weight and boiling point of this compound, HPLC is often the more suitable method.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 30 °C |
X-ray Crystallography for Ligand-Target Co-crystal Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. The technique requires the compound to be grown as a high-quality single crystal. When this crystal is irradiated with X-rays, it produces a unique diffraction pattern that can be mathematically reconstructed into a detailed 3D model of the molecule's structure in the solid state. This analysis provides definitive confirmation of atom connectivity and stereochemistry, as well as precise measurements of bond lengths and angles. researchgate.netasianpubs.org
In the context of drug discovery and chemical biology, X-ray crystallography is particularly powerful for determining the structure of a ligand bound to its biological target, such as a protein or enzyme. creative-biostructure.com This can be achieved through two primary methods:
Co-crystallization : The purified target protein is mixed with an excess of the ligand (this compound) before crystallization trials are initiated. If successful, the resulting crystals contain the protein-ligand complex. nih.govpeakproteins.comnih.gov
Soaking : A crystal of the target protein is grown in its unbound (apo) state first. This crystal is then transferred to a solution containing the ligand, allowing the ligand to diffuse into the crystal and bind to the protein's active site. creative-biostructure.comnih.govsptlabtech.cn
Solving the co-crystal structure reveals the exact binding mode of the ligand, showing all the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) that are responsible for its affinity and selectivity. This structural information is invaluable for understanding the compound's mechanism of action and for guiding the rational design of more potent and specific analogues through a structure-based drug design approach.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₂₁NO₂ |
| Formula Weight | 307.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 11.5 Å, β = 98.5° |
| Volume | 1745 ų |
| Z (Molecules/unit cell) | 4 |
| Final R-factor | R₁ = 0.045 |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Analog Generation
Future synthetic research could focus on developing more efficient and versatile methods for the preparation of 3-Methoxy-4-piperidinomethyldibenzofuran and its analogs. Current synthetic strategies for dibenzofuran (B1670420) derivatives often involve multi-step processes that can be optimized. rsc.org Advanced catalytic methods, such as palladium-catalyzed cyclization of diaryl ethers, could offer more direct routes. biointerfaceresearch.com
The generation of a diverse library of analogs is crucial for exploring the chemical space around this scaffold. Systematic modifications could include:
Alteration of the Methoxy (B1213986) Group: Investigating the impact of other alkoxy groups or bioisosteric replacements at the 3-position.
Modification of the Piperidine (B6355638) Ring: Introducing substituents on the piperidine ring or replacing it with other nitrogen-containing heterocycles (e.g., morpholine, pyrrolidine).
Positional Isomerism: Synthesizing isomers with the methoxy and piperidinomethyl groups at different positions on the dibenzofuran core to understand the spatial requirements for biological activity.
These efforts will be essential for building robust structure-activity relationships.
Investigation of Emerging Pharmacological Applications and Therapeutic Areas
The structural features of this compound suggest several promising areas for pharmacological investigation. The dibenzofuran moiety is present in compounds with anticancer and antimicrobial activities, while the piperidinomethyl group is a common feature in centrally acting agents. ekb.egscienceopen.comnih.gov
Future research should prioritize screening this compound and its analogs against a broad range of biological targets. Potential therapeutic areas to explore include:
Oncology: Many dibenzofuran and benzofuran (B130515) derivatives exhibit cytotoxic activity against various cancer cell lines. biointerfaceresearch.comnih.gov Investigations could focus on mechanisms such as apoptosis induction or cell cycle arrest.
Neuropharmacology: The presence of the piperidine moiety suggests potential interactions with central nervous system receptors, such as dopamine (B1211576) or serotonin (B10506) receptors. nih.gov
Infectious Diseases: The dibenzofuran scaffold has been associated with antibacterial and antifungal properties. ekb.egscienceopen.com
Inflammatory Disorders: Certain benzofuran derivatives have shown anti-inflammatory effects, indicating another potential avenue for research. ekb.egscienceopen.com
A hypothetical screening cascade could prioritize targets based on computational predictions before moving to in vitro and in vivo models.
Refined Structure-Activity and Structure-Property Relationship Studies for Optimized Design
A systematic approach to studying the structure-activity relationships (SAR) and structure-property relationships (SPR) will be critical for optimizing the design of future analogs. By correlating structural modifications with changes in biological activity and physicochemical properties, researchers can develop more potent and drug-like compounds. nih.govnih.gov
Key parameters to investigate in SAR studies include receptor binding affinity, enzyme inhibition constants, and cellular potency. For SPR studies, properties such as solubility, lipophilicity, and metabolic stability should be quantified. This dual approach ensures that newly designed molecules not only have high potency but also possess the necessary pharmacokinetic properties to be effective in vivo.
| Analog Modification | Hypothetical Target | Predicted Affinity Change | Rationale |
|---|---|---|---|
| Replace 3-Methoxy with 3-Hydroxy | Kinase X | Increase | Potential for new hydrogen bond interaction. |
| Replace Piperidine with Morpholine | GPCR Y | Decrease | Loss of key hydrophobic interactions. |
| Add Methyl group to Piperidine | Ion Channel Z | Increase | Improved steric fit in binding pocket. |
| Shift Methoxy to 2-position | Kinase X | Decrease | Disruption of optimal electronic distribution. |
Development of Advanced Chemical Probes for In-depth Target Engagement Studies
To definitively identify the biological targets of this compound and validate its mechanism of action, the development of chemical probes is essential. nih.gov These probes are specifically designed molecules that allow for the detection and quantification of the interaction between the compound and its target protein in a complex biological system. nih.govyoutube.com
Future research should focus on synthesizing probes by incorporating specific functional groups, such as:
Fluorescent Dyes: To visualize target engagement in living cells using techniques like fluorescence microscopy. nih.govresearchgate.net
Biotin Tags: For affinity purification of the target protein from cell lysates, followed by identification using mass spectrometry.
Photoaffinity Labels: To create a covalent bond between the compound and its target upon UV irradiation, enabling more robust identification.
These tools will be invaluable for confirming direct target engagement and understanding the downstream biological consequences of this interaction. nih.gov
Integration with Systems Biology and Network Pharmacology Approaches for Comprehensive Understanding
To gain a holistic understanding of the biological effects of this compound, future research should integrate experimental data with systems biology and network pharmacology approaches. jpub.orgnih.gov These computational methods can analyze the complex network of interactions between the compound, its direct targets, and other cellular components. nih.govresearchgate.net
By mapping the compound's interactions onto biological pathways and networks, researchers can:
Predict potential off-target effects.
Identify synergistic or antagonistic interactions with other drugs.
Uncover novel therapeutic applications based on the compound's network-level effects. jpub.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methoxy-4-piperidinomethyldibenzofuran, and what intermediates are critical in its preparation?
- Methodological Answer : The synthesis of dibenzofuran derivatives typically involves cyclization strategies. For example, diazotized 3-aminoaryl ethers undergo copper-mediated cyclization to form benzofuropyridines, as demonstrated in analogous compounds . Key intermediates include piperidine-substituted benzaldehyde derivatives (e.g., 3-Methoxy-4-piperidinomethylbenzaldehyde), which can be coupled with dibenzofuran precursors. Characterization of intermediates via NMR and mass spectrometry (MS) is critical to confirm structural integrity before proceeding to final coupling steps.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the dibenzofuran core and piperidine moiety. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. Infrared (IR) spectroscopy can identify functional groups like methoxy and piperidine C-N bonds. For analogs, MDL numbers (e.g., MFCD24678032 in ) may guide spectral database comparisons.
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodological Answer : Piperidine-containing dibenzofurans are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) but may degrade under prolonged light exposure. Stability tests under varying pH (e.g., 4–10) and temperatures (25–60°C) should precede biological assays. Analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) show sensitivity to acidic conditions, necessitating inert atmospheres during storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies . Meta-analyses of dose-response curves and pharmacokinetic parameters (e.g., IC₅₀ variability) can identify outliers. For example, discrepancies in enzyme inhibition data may stem from differences in buffer systems or co-solvents .
Q. What computational strategies are effective for predicting the binding affinity of this compound to neurological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with Molecular Dynamics (MD) simulations (AMBER/CHARMM) can model interactions with receptors like serotonin transporters. Validate predictions using in vitro binding assays (e.g., radioligand displacement). For analogs, substituent effects on piperidine conformation (axial vs. equatorial) significantly impact target engagement .
Q. How can synthetic yields be optimized while minimizing side reactions in the piperidine-methylation step?
- Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE). Key variables include temperature (40–80°C), catalyst loading (e.g., Pd/C for hydrogenation), and stoichiometry of methylating agents (e.g., methyl iodide). For dibenzofuran derivatives, copper powder-mediated cyclization reduces byproducts like over-methylated analogs . Monitor reaction progress via TLC or HPLC-MS.
Q. What strategies address the compound’s potential off-target effects in pharmacological studies?
- Methodological Answer : Employ counter-screening assays against structurally similar targets (e.g., adrenergic vs. dopaminergic receptors). Use isotopic labeling (e.g., deuterated analogs in ) to track metabolic pathways and identify reactive metabolites. CRISPR-Cas9 gene editing in cell models can isolate specific target contributions .
Data Analysis and Contradiction Management
Q. How should researchers approach conflicting data on the compound’s metabolic stability?
- Methodological Answer : Conduct interspecies comparisons (e.g., human vs. rodent liver microsomes) to identify species-specific metabolism. Use LC-MS/MS to quantify metabolite formation rates. For example, methoxy group demethylation in related compounds varies significantly between CYP450 isoforms . Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess variability significance.
Q. What frameworks guide the integration of in silico, in vitro, and in vivo data for this compound?
- Methodological Answer : Adopt the PICO framework (Population: target protein; Intervention: compound concentration; Comparison: control ligands; Outcome: binding energy/IC₅₀) to align computational and experimental results . Multi-omics approaches (e.g., transcriptomics + proteomics) can contextualize off-target effects.
Tables for Key Data
| Property | Method | Example from Analogs |
|---|---|---|
| Molecular Weight | HRMS | 270.76 g/mol ( ) |
| Solubility (DMSO) | UV-Vis Spectroscopy | >10 mg/mL () |
| Metabolic Stability (t₁/₂) | Liver Microsome Assay | 45 min (Human, ) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
